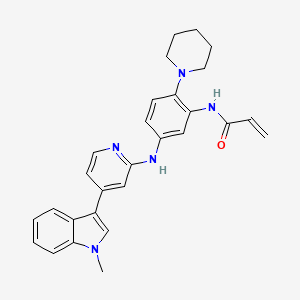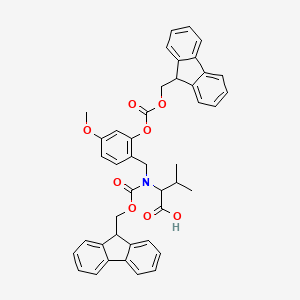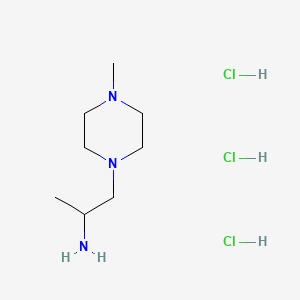![molecular formula C14H19N3O B12506260 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile](/img/structure/B12506260.png)
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in medicinal chemistry due to its potential therapeutic applications, particularly in targeting alpha1-adrenergic receptors .
準備方法
The synthesis of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, which incorporates the piperazine ring into the compound . The reaction conditions typically involve the use of formaldehyde and a secondary amine in the presence of an acid catalyst. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity .
化学反応の分析
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile has several scientific research applications:
作用機序
The mechanism of action of 2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile involves its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors. These receptors are targets for endogenous neurotransmitters like noradrenaline and epinephrine . The compound acts as an antagonist, blocking the activation of these receptors and thereby modulating physiological responses such as smooth muscle contraction in blood vessels and the lower urinary tract .
類似化合物との比較
2-{4-[(4-Methoxyphenyl)methyl]piperazin-2-yl}acetonitrile can be compared with other similar compounds, such as:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostate hyperplasia.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
These compounds share structural similarities and target the same receptors, but this compound may exhibit unique pharmacokinetic properties and receptor binding affinities that make it a promising candidate for further research and development .
特性
分子式 |
C14H19N3O |
|---|---|
分子量 |
245.32 g/mol |
IUPAC名 |
2-[4-[(4-methoxyphenyl)methyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C14H19N3O/c1-18-14-4-2-12(3-5-14)10-17-9-8-16-13(11-17)6-7-15/h2-5,13,16H,6,8-11H2,1H3 |
InChIキー |
AONMLCHOWRQVMN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CN2CCNC(C2)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


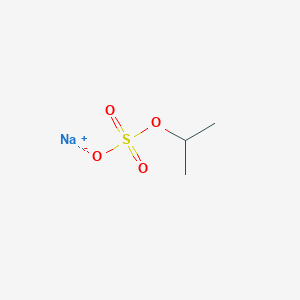
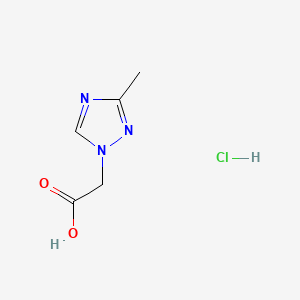
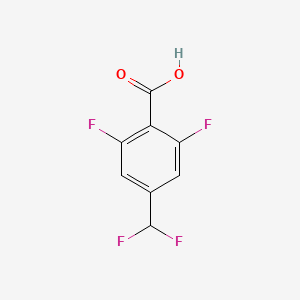
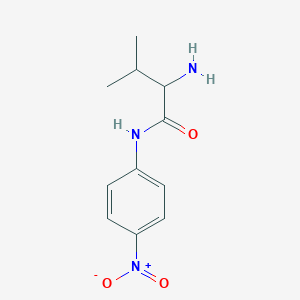
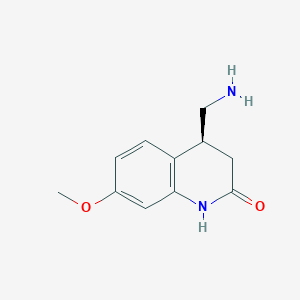
![2-(1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}cyclobutyl)-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12506220.png)

![3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B12506232.png)
![9-{[4-(3,4-Dihydroxy-5-{[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl}oxan-2-yl)-3-methylbut-2-enoyl]oxy}nonanoic acid](/img/structure/B12506241.png)
![ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B12506250.png)
